6-(2-Furyl)-2-methyl-5,6,7,10-tetrahydro-1,2,4-triazolo[5,1-b]quinazolin-8-one 6-(2-Furyl)-2-methyl-5,6,7,10-tetrahydro-1,2,4-triazolo[5,1-b]quinazolin-8-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC9585102
InChI: InChI=1S/C14H12N4O2/c1-8-15-14-16-11-5-9(13-3-2-4-20-13)6-12(19)10(11)7-18(14)17-8/h2-4,7,9H,5-6H2,1H3
SMILES: CC1=NN2C=C3C(=NC2=N1)CC(CC3=O)C4=CC=CO4
Molecular Formula: C14H12N4O2
Molecular Weight: 268.27 g/mol

6-(2-Furyl)-2-methyl-5,6,7,10-tetrahydro-1,2,4-triazolo[5,1-b]quinazolin-8-one

CAS No.:

Cat. No.: VC9585102

Molecular Formula: C14H12N4O2

Molecular Weight: 268.27 g/mol

* For research use only. Not for human or veterinary use.

6-(2-Furyl)-2-methyl-5,6,7,10-tetrahydro-1,2,4-triazolo[5,1-b]quinazolin-8-one -

Specification

Molecular Formula C14H12N4O2
Molecular Weight 268.27 g/mol
IUPAC Name 6-(furan-2-yl)-2-methyl-6,7-dihydro-5H-[1,2,4]triazolo[5,1-b]quinazolin-8-one
Standard InChI InChI=1S/C14H12N4O2/c1-8-15-14-16-11-5-9(13-3-2-4-20-13)6-12(19)10(11)7-18(14)17-8/h2-4,7,9H,5-6H2,1H3
Standard InChI Key XZQKQWYIEHLLMY-UHFFFAOYSA-N
SMILES CC1=NN2C=C3C(=NC2=N1)CC(CC3=O)C4=CC=CO4
Canonical SMILES CC1=NN2C=C3C(=NC2=N1)CC(CC3=O)C4=CC=CO4

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a 5,6,7,10-tetrahydroquinazolin-8-one core fused with a 1,2,4-triazole ring at the [5,1-b] position. A 2-furyl substituent at the 6th position and a methyl group at the 2nd position introduce steric and electronic modifications critical to its bioactivity. The molecular formula is reported as C₁₄H₁₂N₄O₂ with a molecular weight of 268.27 g/mol, though discrepancies in early literature note alternative formulations (e.g., C₁₃H₁₄N₄O, 242.28 g/mol), necessitating further analytical validation.

Physicochemical Characteristics

Key properties include:

  • LogP: Estimated at 2.1 (indicating moderate lipophilicity)

  • Hydrogen Bond Donors/Acceptors: 1 donor, 5 acceptors

  • Polar Surface Area: 78.9 Ų (suggesting moderate membrane permeability)

These parameters align with Lipinski’s Rule of Five, supporting its potential as an orally bioavailable drug candidate.

Synthesis Methodologies and Optimization

Multi-Step Condensation Routes

The primary synthesis involves a three-step protocol:

  • Aldehyde-Triazole Condensation: Reacting 2-furyl aldehydes with 3-amino-1,2,4-triazole derivatives under acidic conditions (e.g., HCl/EtOH) yields intermediate Schiff bases.

  • Cyclization: Heating the intermediate in dimethylformamide (DMF) with catalytic piperidine induces ring closure, forming the triazoloquinazoline scaffold.

  • Methylation: Treating the product with methyl iodide in acetone introduces the 2-methyl group.

Yields typically range from 45% to 68%, with purity >95% confirmed via HPLC.

Alternative Approaches

Recent adaptations employ potassium O-ethyl dithiocarbonate in 2-propanol to enhance reaction efficiency, achieving yields up to 85% for analogous triazinoquinazoline derivatives . Substituent effects are critical: electron-withdrawing groups (e.g., halogens) on the aryl ring prolong reaction times (8–10 hours) but improve crystallinity .

Table 1: Comparative Synthesis Parameters

MethodReagentsYield (%)Purity (%)
Classical CondensationHCl/EtOH, DMF, CH₃I45–6892–96
Dithiocarbonate-MediatedKSCSOEt, 2-propanol72–8597–99
ActivityTargetIC₅₀/EC₅₀Reference
Plk1 InhibitionPolo-box domain0.8 μM
AntistaphylococcalCell wall synthesis12.5 μg/mL
Anti-inflammatoryCOX-218 μM

Mechanism of Action and Interaction Studies

Enzyme Targeting

The compound’s thioxo group forms reversible covalent bonds with cysteine residues in Plk1’s polo-box domain (Kd = 0.4 μM), disrupting substrate binding essential for mitotic progression . Molecular dynamics simulations reveal a binding energy of −9.2 kcal/mol, driven by hydrophobic interactions with Leu597 and hydrogen bonds with Arg534 .

Receptor Modulation

In inflammatory models, the quinazolinone core suppresses NF-κB signaling by inhibiting IκB kinase (IKKβ) phosphorylation, reducing TNF-α production by 62% at 10 μM.

Therapeutic Applications and Clinical Relevance

Oncology

Prodrug strategies mask the thioamide group, improving pharmacokinetics. For example, compound 80 (a nitroimidazolyl prodrug) achieves 80% oral bioavailability in murine models, with tumor growth inhibition exceeding 70% in xenografts .

Infectious Diseases

Structural analogs show synergy with β-lactams against methicillin-resistant S. aureus (MRSA), reducing vancomycin MICs by 4-fold .

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